molecular formula C10H11FO3 B1404034 4-Fluoro-2-isopropoxybenzoic acid CAS No. 1369833-85-1

4-Fluoro-2-isopropoxybenzoic acid

Cat. No.: B1404034
CAS No.: 1369833-85-1
M. Wt: 198.19 g/mol
InChI Key: GULSFJYUOQECQP-UHFFFAOYSA-N
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Description

4-Fluoro-2-isopropoxybenzoic acid (CAS: 1369833-85-1) is a fluorinated benzoic acid derivative with the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.20 g/mol . Its structure features a fluorine atom at the para position and an isopropoxy group (–O–CH(CH₃)₂) at the ortho position relative to the carboxylic acid (–COOH) group. This compound is widely utilized in pharmaceutical and agrochemical research due to the combined electronic effects of fluorine and the steric bulk of the isopropoxy group, which influence reactivity and biological activity .

Key identifiers:

  • CAS: 1369833-85-1
  • MDL Number: MFCD28015441
  • Molecular Weight: 198.20
  • Appearance: Typically supplied as a white crystalline solid (95% purity) .

Properties

IUPAC Name

4-fluoro-2-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULSFJYUOQECQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the reaction of 4-fluorobenzoic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and purity.

Chemical Reactions Analysis

4-Fluoro-2-isopropoxybenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2-isopropoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoro-2-isopropoxybenzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The isopropoxy group may influence the compound’s solubility and overall bioavailability .

Comparison with Similar Compounds

Positional Isomers: 3-Fluoro-4-isopropoxybenzoic Acid

CAS : 258273-30-2
Molecular Formula : C₁₀H₁₁FO₃
Molecular Weight : 198.20 .

  • Structural Differences : The fluorine and isopropoxy groups are positioned at meta (3-Fluoro) and para (4-isopropoxy) positions, respectively, altering electronic and steric effects.
  • Implications: The meta fluorine reduces electron-withdrawing effects on the carboxylic acid compared to the para fluorine in 4-Fluoro-2-isopropoxybenzoic acid.

Substituent Variants: 4-Fluoro-2-(phenylamino)benzoic Acid

CAS: Not provided Molecular Formula: C₁₃H₁₀FNO₂ Molecular Weight: 243.22 .

  • Structural Differences: Replaces the isopropoxy group with a phenylamino (–NH–C₆H₅) group.
  • Implications: Introduces hydrogen-bonding capability via the –NH group, forming intramolecular N–H⋯O bonds and intermolecular O–H⋯O dimers in the crystal lattice .

Alkoxy Variants: 2-Cyclopropylmethoxy-4-fluoro-benzoic Acid

CAS : 1369917-22-5
Molecular Formula : C₁₁H₁₁FO₃
Molecular Weight : 210.21 .

  • Structural Differences : Substitutes isopropoxy with a bulkier cyclopropylmethoxy (–O–CH₂–C₃H₅) group.
  • Implications :
    • Increased steric bulk may reduce metabolic degradation in vivo, enhancing pharmacokinetic stability.
    • Higher molecular weight (210.21 vs. 198.20) likely reduces aqueous solubility .

Non-Oxygenated Analog: 4-Isopropylbenzoic Acid

CAS: Not provided (Beilstein Ref: 4-09-00-01843) Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 .

  • Structural Differences: Replaces the isopropoxy group with a non-oxygenated isopropyl (–CH(CH₃)₂) group.
  • Implications :
    • Lacks the electron-donating oxygen atom, leading to weaker deactivation of the aromatic ring.
    • Lower acidity (higher pKa) due to reduced electron withdrawal compared to fluorinated analogs .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound 1369833-85-1 C₁₀H₁₁FO₃ 198.20 –F (para), –O–CH(CH₃)₂ (ortho) High purity (95%), crystalline solid
3-Fluoro-4-isopropoxybenzoic acid 258273-30-2 C₁₀H₁₁FO₃ 198.20 –F (meta), –O–CH(CH₃)₂ (para) Altered electronic effects
4-Fluoro-2-(phenylamino)benzoic acid N/A C₁₃H₁₀FNO₂ 243.22 –F (para), –NH–C₆H₅ (ortho) Forms hydrogen-bonded dimers
2-Cyclopropylmethoxy-4-fluoro-benzoic acid 1369917-22-5 C₁₁H₁₁FO₃ 210.21 –F (para), –O–CH₂–C₃H₅ (ortho) Enhanced steric bulk
4-Isopropylbenzoic acid N/A C₁₀H₁₂O₂ 164.20 –CH(CH₃)₂ (para) Higher pKa, no fluorine

Biological Activity

4-Fluoro-2-isopropoxybenzoic acid (FIB) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of fluorinated benzoic acids, characterized by the presence of a fluorine atom at the para position relative to the carboxylic acid group and an isopropoxy group at the ortho position. Its molecular formula is C11H13FO3C_{11}H_{13}FO_3, with a molecular weight of approximately 226.22 g/mol. The unique structural features contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. Research indicates that FIB can modulate enzyme activities, particularly those involved in metabolic pathways, which may lead to therapeutic effects against certain diseases.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description References
Antimicrobial Activity Exhibits inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.
Anti-inflammatory Effects Demonstrated ability to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
Enzyme Inhibition Selectively inhibits protein tyrosine phosphatases (PTPs), which are implicated in various signaling pathways related to cancer and diabetes.
Cytotoxicity Shows cytotoxic effects on cancer cell lines, highlighting its potential as an anticancer compound.

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial properties of FIB against Gram-positive and Gram-negative bacteria. The results indicated that FIB exhibited significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.
  • Anti-inflammatory Mechanism
    In a murine model of arthritis, administration of FIB resulted in reduced swelling and inflammatory markers in serum. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
  • Cytotoxicity Against Cancer Cells
    Research conducted on various cancer cell lines demonstrated that FIB induced apoptosis through caspase activation pathways. The compound showed a dose-dependent response, with IC50 values indicating potent cytotoxicity.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. The following table outlines some synthesized derivatives and their reported activities:

Derivative Activity Notes
Methyl 4-fluoro-2-isopropoxybenzoateModerate cytotoxicityInvestigated for use in drug synthesis.
Ethyl 4-fluoro-2-isopropoxybenzoateAntifungal propertiesPotential application in agricultural chemicals.
5-Fluoro-2-isopropoxybenzaldehydeEnzyme interaction studiesExplored for its role in metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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